molecular formula C10H9ClINO3 B2811660 Methyl 4-acetamido-2-chloro-5-iodobenzoate CAS No. 672292-97-6

Methyl 4-acetamido-2-chloro-5-iodobenzoate

Cat. No. B2811660
CAS RN: 672292-97-6
M. Wt: 353.54
InChI Key: CIGRRTUPLGBKEU-UHFFFAOYSA-N
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Description

“Methyl 4-acetamido-2-chloro-5-iodobenzoate” is a chemical compound with the CAS Number: 672292-97-6 . Its molecular formula is C10H9ClINO3 and it has a molecular weight of 353.54 . The IUPAC name for this compound is methyl 4-(acetylamino)-2-chloro-5-iodobenzoate .


Molecular Structure Analysis

The InChI code for “Methyl 4-acetamido-2-chloro-5-iodobenzoate” is 1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)6(3-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 4-acetamido-2-chloro-5-iodobenzoate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, at room temperature .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Methyl 4-acetamido-2-chloro-5-iodobenzoate serves as a valuable intermediate in pharmaceutical synthesis. Researchers have explored its potential in developing novel drugs. Some specific applications include:

Analytical Chemistry and Chromatography

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement H302 is associated with this compound, which means 'Harmful if swallowed’ . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 4-acetamido-2-chloro-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClINO3/c1-5(14)13-9-4-7(11)6(3-8(9)12)10(15)16-2/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGRRTUPLGBKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)Cl)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClINO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-acetamido-2-chloro-5-iodobenzoate

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